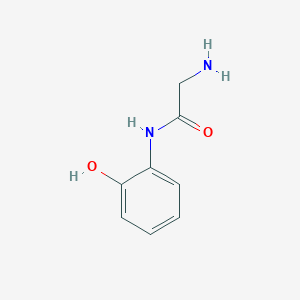

N-(2-Hydroxyphenyl)glycinamide

Description

Classification and Structural Context within Glycinamide (B1583983) Chemistry

N-(2-Hydroxyphenyl)glycinamide, which is also known by the systematic name N-(2-hydroxyphenyl)-2-aminoacetamide, is classified as an anilide. This classification arises from the presence of an amide linkage where the nitrogen atom is directly attached to a phenyl ring. The molecule integrates a glycinamide core—the simplest amide derivative of the amino acid glycine (B1666218)—with a 2-hydroxyphenyl substituent on the amide nitrogen.

The fundamental structure consists of a primary amine group (NH2) attached to a methylene (B1212753) group (CH2), which is in turn bonded to the carbonyl carbon of the amide group. The nitrogen of this amide is substituted with a phenol (B47542) ring, where the hydroxyl group is positioned at the ortho-position relative to the point of attachment. This ortho-hydroxy group can participate in intramolecular hydrogen bonding with the amide proton, influencing the compound's conformation and reactivity.

Within the broader family of glycinamides, this compound is a simple yet elegant example of a substituted glycinamide. Its structure provides a basis for comparison with more complex derivatives where the amine or the phenyl ring are further functionalized.

Table 1: Chemical Classification of this compound and Related Compounds

| Compound Name | Core Structure | Key Functional Groups | Classification |

| This compound | Glycinamide | Amine, Amide, Phenol | Anilide, Glycinamide Derivative |

| Glycinamide | Glycinamide | Amine, Amide | Primary Amide |

| N-Acetyl-L-tyrosylglycinamide | Glycinamide | Amide, Phenol, Acetyl | Peptide Derivative |

| N-(5-chloro-2-hydroxyphenyl)-N | Glycinamide | Amide, Phenol, Chloro, Benzotriazine | Complex Glycinamide Derivative |

This compound as a Fundamental Chemical Entity and Scaffold

The this compound structure serves as a fundamental scaffold in the design and synthesis of more complex molecules with potential biological activities. The presence of multiple reactive sites—the primary amine, the phenolic hydroxyl group, and the aromatic ring—allows for a variety of chemical modifications.

Researchers have utilized the 2-hydroxyphenyl core as a key structural motif in the development of novel compounds. For instance, the synthesis of N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl moiety has been explored for developing new antimicrobial agents. plos.orgbiorxiv.org In these studies, the 2-hydroxyphenyl group is a crucial part of the pharmacophore, the part of a molecule responsible for its biological activity.

Furthermore, derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized and investigated for various applications. For example, N-(2-hydroxyphenyl)-2-(methyl(phenyl)amino)acetamide has been characterized using spectroscopic methods like 1H NMR, 13C NMR, and HRMS, indicating its importance as a distinct chemical entity for further research. nih.gov The core structure is also seen in more complex molecules designed as potential inhibitors for enzymes like cholesteryl ester transfer protein (CETP), where a series of 2-hydroxyphenyl substituted aminoacetamides were designed. bohrium.com

The potential for this scaffold is also highlighted in patent literature, where related structures such as 2-(p-hydroxyphenyl)glycinamide are mentioned as intermediates in chemical manufacturing processes, underscoring the industrial relevance of this class of compounds. google.com

Overview of Academic Research Trajectories in this compound Chemistry

While direct and extensive research on this compound itself is limited, the existing academic literature points towards several research trajectories involving its core structure and derivatives.

A significant area of investigation is the synthesis and biological evaluation of its derivatives. Research has shown that nitrosylated and nitrated derivatives of N-(2-hydroxyphenyl)acetamide, which can be formed from the microbial degradation of other compounds, exhibit biological activity. nih.gov For instance, N-(2-hydroxy-5-nitrophenyl) acetamide (B32628) was found to elicit alterations in the gene expression profile of Arabidopsis thaliana. nih.gov This suggests a potential role for derivatives of this compound in ecological and plant-microbe interaction studies.

Another prominent research direction is the use of the N-(2-hydroxyphenyl) moiety in the development of therapeutic agents. Studies on N-substituted β-amino acid derivatives with a 2-hydroxyphenyl core have demonstrated promising antimicrobial activity against Gram-positive bacteria, including multidrug-resistant strains. plos.orgbiorxiv.org Similarly, derivatives have been explored for their potential as anticonvulsants and as agents targeting cancer cells. researchgate.netnih.gov

The synthesis of these derivatives often involves multi-step pathways, starting from precursors like 2-aminophenol (B121084) or substituted anilines, followed by coupling with appropriate acylating agents. smolecule.com The characterization of these novel compounds relies heavily on modern analytical techniques to confirm their structures and purity.

Table 2: Research Findings on Compounds Mentioned

| Compound Name/Derivative Class | Research Focus | Key Findings |

| Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides | Biological Activity | Identified as microbial transformation products with phytotoxic effects and ability to alter gene expression in plants. nih.gov |

| N-Substituted β-Amino Acid Derivatives with a 2-Hydroxyphenyl Core | Antimicrobial Activity | Showed promising activity against multidrug-resistant Gram-positive bacteria. plos.orgbiorxiv.org |

| N-(2-hydroxyphenyl)-2-(methyl(phenyl)amino)acetamide | Chemical Synthesis and Characterization | Synthesized and characterized by NMR and HRMS, providing a basis for further studies. nih.gov |

| 2-Hydroxyphenyl Substituted Aminoacetamides | CETP Inhibition | Designed as potential inhibitors of Cholesteryl Ester Transfer Protein. bohrium.com |

| Amides of Aminoacids Structurally Related to Aminoacetamide | Anticonvulsant Activity | Investigated for in vivo anticonvulsant activity. researchgate.net |

| N-(2-hydroxyphenyl)-2-propylpentanamide | Anticancer Activity | Designed as a valproic acid derivative with anti-proliferative activity in cancer cell lines. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-5-8(12)10-6-3-1-2-4-7(6)11/h1-4,11H,5,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSYJYSRJWXZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546382 | |

| Record name | N-(2-Hydroxyphenyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71641-93-5 | |

| Record name | N-(2-Hydroxyphenyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N 2 Hydroxyphenyl Glycinamide

Fundamental Reaction Pathways of the Glycinamide (B1583983) Moiety

The glycinamide portion of the molecule contains a primary amine, a secondary amide, and a carbonyl group, each contributing to its characteristic reactivity.

Amide Bond Transformations

The amide bond in N-(2-Hydroxyphenyl)glycinamide can undergo cleavage through hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In contrast, base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. These reactions would lead to the formation of 2-aminophenol (B121084) and glycinamide.

Furthermore, the primary amine of the glycinamide moiety can be selectively acylated or alkylated under appropriate conditions. researchgate.netnih.gov N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the liberated acid. researchgate.net N-alkylation can be performed using alkyl halides or through reductive amination with aldehydes and a reducing agent. nih.gov These reactions allow for the introduction of a wide variety of substituents at the nitrogen atom, enabling the synthesis of diverse derivatives.

Nucleophilic and Electrophilic Reactivity of the Glycinamide Nitrogen and Carbonyl Carbon

The nitrogen atom of the primary amine in the glycinamide moiety is nucleophilic due to the presence of a lone pair of electrons. This nucleophilicity allows it to participate in reactions with various electrophiles. As previously mentioned, this includes acylation and alkylation reactions. The nucleophilicity of the nitrogen can be influenced by the electronic nature of the substituents attached to it.

Conversely, the carbonyl carbon of the amide group is electrophilic. libretexts.org This electrophilicity is a result of the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. quora.com This makes the carbonyl carbon susceptible to attack by nucleophiles, a key step in amide hydrolysis and other addition-elimination reactions. The electrophilicity of the carbonyl carbon is generally less than that of aldehydes or ketones due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. libretexts.org

Reactions Involving the 2-Hydroxyphenyl Substituent

The 2-hydroxyphenyl group introduces the reactivity characteristic of phenols, including reactions at the hydroxyl group and electrophilic substitution on the aromatic ring.

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation with alkyl halides to form ethers or O-acylation with acyl chlorides or anhydrides to yield esters. Selective O-alkylation can be achieved by protecting the more nucleophilic amino group of the glycinamide moiety first. researchgate.net

The hydroxyl group can also participate in hydrogen bonding, which can influence the molecule's physical properties and reactivity.

Electrophilic Aromatic Substitution on the Phenyl Ring

The hydroxyl group is a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution reactions. libretexts.org In the case of this compound, the ortho position is already substituted by the glycinamide group. Therefore, electrophilic substitution is expected to occur primarily at the para position (C4) and the other ortho position (C6) relative to the hydroxyl group. sparkl.me

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (with halogens in the presence of a Lewis acid or under milder conditions for bromine), and Friedel-Crafts reactions. libretexts.org However, Friedel-Crafts reactions can be complicated by the presence of the amino and hydroxyl groups, which can coordinate with the Lewis acid catalyst. rug.nlnih.gov

Intramolecular Cyclization and Rearrangement Mechanisms

The proximate positioning of the amide and phenolic hydroxyl groups in this compound allows for the possibility of intramolecular reactions, leading to the formation of heterocyclic structures.

A significant intramolecular reaction is the acid-catalyzed cyclodehydration to form a benzoxazole (B165842) derivative. core.ac.uk This reaction likely proceeds through protonation of the amide carbonyl, followed by nucleophilic attack of the phenolic hydroxyl group on the activated carbonyl carbon, and subsequent dehydration to yield the stable aromatic benzoxazole ring system. rsc.orgijpbs.com

Table 1: Predicted Intramolecular Cyclization of this compound

| Reactant | Conditions | Product |

|---|---|---|

| This compound | Acid catalyst (e.g., p-toluenesulfonic acid), heat | 2-(Aminomethyl)benzoxazole |

Another potential transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. manchester.ac.uk In a suitably derivatized this compound, where the glycinamide nitrogen is part of a good leaving group and the phenoxide is the nucleophile, a rearrangement could occur. However, the specific conditions and structural requirements for such a rearrangement in this molecule would need further investigation.

Coordination Chemistry of N 2 Hydroxyphenyl Glycinamide Derived Ligands

Design Principles for N-(2-Hydroxyphenyl)glycinamide-Based Ligands

The design of ligands based on the this compound scaffold is guided by the goal of tuning the steric and electronic properties of the resulting metal complexes to achieve specific functionalities. The inherent structure of this compound offers several points for modification to control its coordination behavior.

Key design principles include:

Chelation: The ligand is designed to act as a chelating agent, binding to a central metal ion through two or more donor atoms. The presence of the phenolic oxygen, amino nitrogen, and amide oxygen allows for the formation of stable five- or six-membered chelate rings upon coordination, which enhances the thermodynamic stability of the complex (the chelate effect).

Donor Atom Selection: As a ligand with both nitrogen and oxygen (N,O) donor atoms, it can coordinate to a variety of transition metals. The hardness and softness of the metal ion will influence its preference for the hard oxygen donor or the borderline nitrogen donor.

Steric Hindrance: Bulky substituents can be introduced on the phenyl ring or the glycine (B1666218) backbone. This steric hindrance can influence the coordination geometry around the metal center, prevent the formation of polymeric structures, and control the access of substrates to the metal center in catalytic applications.

Electronic Effects: The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups on the aromatic ring. Electron-donating groups increase the electron density on the phenolic oxygen, enhancing its donor capacity and stabilizing the metal complex. Conversely, electron-withdrawing groups can make the ligand a better π-acceptor, which can be important for stabilizing metals in lower oxidation states.

Conformational Flexibility: The glycine backbone provides a degree of flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal ions. This flexibility is a key aspect of its ability to form stable complexes with a range of metals.

By systematically applying these principles, ligands can be tailor-made to produce metal complexes with desired structural, electronic, and reactive properties.

Complexation Strategies with Transition Metal Ions

The synthesis of coordination compounds involving this compound-derived ligands typically involves the reaction of the ligand with a suitable transition metal salt in an appropriate solvent. nih.gov The strategy often requires careful control of reaction conditions to favor the formation of the desired complex.

Commonly employed strategies include:

Direct Reaction: The most straightforward method involves mixing the ligand and a metal salt (e.g., chlorides, acetates, nitrates) in a solvent like ethanol, methanol (B129727), or a mixture including water. mdpi.com The resulting complex may precipitate from the solution or be isolated by slow evaporation of the solvent. mdpi.com

Control of pH: The coordination behavior of this compound is highly dependent on pH. In basic conditions, the phenolic hydroxyl group and the amide N-H group can be deprotonated, creating anionic donor sites that form strong covalent bonds with metal ions. Adjusting the pH with a base like sodium hydroxide (B78521) is a common technique to facilitate complexation.

Choice of Metal Ion: The ligand can form complexes with a variety of transition metals, including but not limited to manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II). ekb.eg The choice of the metal dictates the potential coordination geometries (e.g., octahedral, tetrahedral, square planar) and the electronic properties of the final complex. nih.gov

Molar Ratio: The stoichiometry of the reactants (metal-to-ligand ratio) can influence the structure of the resulting complex. Ratios of 1:1, 1:2, or 1:3 can lead to different coordination environments and nuclearities. For instance, divalent metal ions often form complexes with a 1:2 metal-to-ligand ratio, while trivalent ions may adopt a 1:3 ratio. ekb.eg

The table below illustrates potential coordination modes of an this compound-type ligand with various transition metal ions, based on common geometries for N,O-donor ligands.

| Metal Ion | Typical d-electron Count | Possible Coordination Geometry | Spin State |

| Cr(III) | d³ | Octahedral | High Spin |

| Mn(II) | d⁵ | Octahedral or Tetrahedral | High Spin |

| Fe(III) | d⁵ | Octahedral | High or Low Spin |

| Co(II) | d⁷ | Octahedral or Tetrahedral | High Spin |

| Ni(II) | d⁸ | Octahedral or Square Planar | High Spin |

| Cu(II) | d⁹ | Distorted Octahedral or Square Planar | High Spin |

| Zn(II) | d¹⁰ | Tetrahedral or Octahedral | N/A |

Structural Elucidation of this compound Coordination Compounds

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization and structural elucidation of this compound coordination compounds. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The formation of a metal-ligand bond is typically indicated by shifts in the vibrational frequencies of the donor groups. For this compound complexes, key IR bands to monitor include:

ν(O-H): The broad band of the phenolic O-H group, usually found around 3300 cm⁻¹, is expected to disappear upon deprotonation and coordination to the metal ion. nih.gov

ν(N-H): The stretching vibration of the amino group may shift to lower frequencies upon coordination, indicating the involvement of the nitrogen atom in bonding.

ν(C=O): The amide carbonyl stretching frequency (amide I band) may also shift, typically to a lower wavenumber, if the amide oxygen participates in coordination.

New Bands: The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds. ekb.eg

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help infer its geometry. Transitions observed can be categorized as ligand-centered (π → π*), ligand-to-metal charge transfer (LMCT), and d-d transitions. The d-d transitions are often weak but are characteristic of the coordination geometry and the metal ion's d-electron configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of protons and carbons near the coordination sites will change significantly upon complexation. nih.gov

Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. mdpi.com It can confirm the coordination mode of the ligand and the exact geometry around the metal center (e.g., distorted octahedral, square planar). mdpi.com

Other Techniques: Elemental analysis is used to confirm the empirical formula and stoichiometry of the complex. mdpi.com Thermogravimetric analysis (TGA) can determine the thermal stability and identify the presence of coordinated or lattice solvent molecules. researchgate.net

The table below summarizes expected IR spectral shifts upon complexation of a hypothetical this compound ligand.

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination | Reason for Shift |

| Phenolic O-H | ~3300 | Disappearance | Deprotonation and M-O bond formation |

| Amine N-H | ~3200-3400 | Shift to lower frequency | M-N bond formation |

| Amide C=O | ~1650 | Shift to lower frequency | Coordination via carbonyl oxygen |

| Metal-Oxygen (M-O) | N/A | Appearance (~400-600) | New M-O bond vibration |

| Metal-Nitrogen (M-N) | N/A | Appearance (~400-600) | New M-N bond vibration |

Ligand Field Theory and Electronic Structure of Metal Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds by considering the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.org It is an extension of crystal field theory and incorporates concepts from molecular orbital theory to explain the nature of metal-ligand bonding. libretexts.org

In the context of this compound complexes, the N and O donor atoms of the ligand approach the central metal ion, causing the five degenerate d-orbitals of the metal to split into different energy levels. youtube.com The pattern and magnitude of this splitting (Δ) depend on the coordination geometry of the complex (e.g., octahedral, tetrahedral). libretexts.org

Octahedral Complexes: In an octahedral field, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.org The this compound ligand acts as a σ-donor through its nitrogen and oxygen lone pairs. libretexts.org

Ligand Field Strength and the Spectrochemical Series: The magnitude of the splitting energy, Δ, is influenced by the ligand's ability to interact with the metal orbitals. Ligands are empirically ranked in the spectrochemical series based on their ability to cause d-orbital splitting. N,O-donor ligands like this compound are typically considered intermediate to weak field ligands. libretexts.org

High-Spin vs. Low-Spin Complexes: For metal ions with d⁴ to d⁷ electron configurations, the filling of the split d-orbitals can result in either high-spin or low-spin complexes. wikipedia.org

High-Spin: If the ligand field splitting (Δ) is small (weak field ligand), it is energetically more favorable for electrons to occupy the higher-energy eg* orbitals before pairing up in the lower-energy t₂g orbitals. libretexts.org This maximizes the number of unpaired electrons.

Low-Spin: If Δ is large (strong field ligand), it is more favorable for electrons to pair up in the t₂g orbitals before occupying the eg* orbitals. wikipedia.org

Electronic Spectra: The energy difference, Δ, corresponds to the energy of photons in the visible or near-UV region of the electromagnetic spectrum. The absorption of this energy results in the promotion of an electron from a lower-energy d-orbital to a higher-energy one (a d-d transition), which is responsible for the characteristic colors of many transition metal complexes. wikipedia.org

Catalytic Applications in Chemical Transformations Using this compound-Metal Complexes

Transition metal complexes are widely used as catalysts because they can exist in multiple oxidation states and provide a coordination site for substrates to react. aensiweb.com While specific catalytic studies on this compound complexes are not extensively documented, their structural similarity to other well-studied ligand systems, such as Schiff bases and other N,O-donor ligands, suggests significant potential in catalysis. nih.govresearchgate.net

Potential catalytic applications include:

Oxidation Reactions: Many transition metal complexes are effective catalysts for oxidation reactions. For instance, complexes of copper, manganese, and iron with related ligands have been shown to catalyze the oxidation of alcohols, phenols, and anilines. nih.govorientjchem.org The metal center in an this compound complex could activate oxidants like hydrogen peroxide or molecular oxygen, facilitating the transfer of oxygen atoms to a substrate. orientjchem.org A proposed mechanism often involves the formation of a high-valent metal-oxo intermediate.

Epoxidation of Alkenes: Nickel and other transition metal complexes are known to catalyze the epoxidation of olefins. aensiweb.com The this compound ligand could provide a suitable coordination environment to stabilize the metal in the necessary oxidation states to facilitate this transformation.

Redox-Based Catalysis: The ability of the hydroxyphenyl moiety to participate in redox processes could make these complexes suitable for reactions involving electron transfer. The ligand itself may be "redox non-innocent," meaning it can be reversibly oxidized and reduced, actively participating in the catalytic cycle alongside the metal center. mdpi.com

The catalytic performance of these complexes would be influenced by the choice of metal, the specific modifications made to the ligand structure, and the reaction conditions. For example, a study on a related Schiff base complex derived from a 2-hydroxyphenyl precursor demonstrated high activity and selectivity in the oxidation of aniline (B41778) to azobenzene. researchgate.net

The table below presents hypothetical catalytic data for the oxidation of aniline, drawing an analogy from published results for similar complexes. nih.govresearchgate.net

| Catalyst (Hypothetical) | Metal Ion | Substrate | Oxidant | Product | Conversion (%) | Selectivity (%) |

| [M(L)₂] | Ni(II) | Aniline | H₂O₂ | Azobenzene | 91 | >99 |

| [M(L)₂] | Co(II) | Aniline | H₂O₂ | Azobenzene | 81 | >99 |

| [M(L)₂] | Cu(II) | Aniline | H₂O₂ | Azobenzene | 34 | >99 |

| [M(L)₂] | Mn(II) | Aniline | H₂O₂ | Azobenzene | 60 | >99 |

L represents a bidentate this compound-type ligand. Data is illustrative and based on trends observed for similar catalytic systems.

Theoretical and Computational Chemistry Studies of this compound: A Search for Existing Research

Following a comprehensive search for dedicated theoretical and computational chemistry studies on the compound this compound, it has been determined that there is a notable absence of published research literature focusing on the specific quantum chemical calculations and molecular orbital analyses as requested.

Extensive searches were conducted to locate studies pertaining to the following areas for this compound:

Quantum Chemical Calculations:

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Ab Initio Methods (e.g., MP2, HF) for Energetics and Properties

Conformational Analysis and Stability of Isomers

Molecular Orbital Theory and Reactivity Predictions:

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Electronegativity, Chemical Potential, and Chemical Hardness/Softness Derivations

Despite employing targeted search strategies for papers that might contain this specific information, no dedicated research articles, datasets, or computational findings for this compound were identified. While computational methods such as DFT and FMO analysis are widely used for a vast range of organic molecules, it appears that this compound has not been a specific subject of such published theoretical investigations.

Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline, including data tables and specific research findings, is not possible at this time due to the lack of available source material. The creation of such an article would require fabricating data, which falls outside the scope of providing factual and verifiable information.

Theoretical and Computational Chemistry Studies of N 2 Hydroxyphenyl Glycinamide

Solvent Effects on N-(2-Hydroxyphenyl)glycinamide Properties and Reactivity

The chemical environment plays a critical role in the behavior of this compound. Solvent molecules can influence conformational stability, electronic properties, and the energy barriers of chemical reactions through various intermolecular interactions. Computational models are indispensable for systematically studying these effects.

Two primary models are employed to simulate solvation: implicit and explicit. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, accounting for long-range electrostatic interactions. Explicit models involve including a discrete number of solvent molecules around the solute, which allows for the detailed study of short-range interactions like hydrogen bonding.

Research Findings:

Computational studies on analogous systems, such as glycine-containing peptides, demonstrate that solvent polarity significantly impacts reaction thermodynamics and kinetics. For instance, the formation of a peptide bond is generally more exothermic in polar protic solvents like water and methanol (B129727) compared to non-polar solvents like cyclohexane. chemrxiv.org This stabilization is attributed to the solvent's ability to solvate charged intermediates and transition states.

The properties of the solvent, such as its dielectric constant and dipole moment, are quantitatively correlated with its effect on reaction energetics. chemrxiv.org In the case of this compound, the presence of hydroxyl and amide groups makes it susceptible to strong hydrogen bonding interactions with protic solvents.

A computational study on N-Acetyl-Phenylalaninylamide (NAPA) using an explicit solvent model showed that the sequential addition of water molecules affects thermodynamic parameters. researchgate.net As hydration increases, the enthalpy (ΔH) and Gibbs free energy (ΔG) of hydration become less negative, indicating a shift from exothermic to endothermic processes. researchgate.net Similarly, for this compound, explicit water molecules would be expected to form a complex hydrogen-bonding network, stabilizing certain conformations and influencing the energy of transition states. This network can facilitate proton transfer steps, which are often crucial in reaction mechanisms involving amide and hydroxyl groups.

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, Debye) | Expected Effect on Reactivity |

|---|---|---|---|

| Water | 80.1 | 1.85 | Significant stabilization of polar transition states; facilitates proton transfer via hydrogen bonding. chemrxiv.org |

| Methanol | 32.7 | 1.70 | Stabilizing effect on transition states, similar to water but less pronounced. chemrxiv.org |

| Cyclohexane | 2.0 | 0 | Minimal stabilization of polar intermediates; reaction rates are expected to be lower for polar mechanisms. chemrxiv.org |

| Gas Phase | 1.0 | N/A | Baseline for evaluating intrinsic reactivity without solvent influence. chemrxiv.org |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms, providing detailed information about transition states, intermediates, and reaction energy profiles that are often difficult to capture experimentally. Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance between computational cost and accuracy. nih.govmdpi.com

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves optimizing the geometries of all stationary points, including reactants, products, intermediates, and transition states, and calculating their corresponding energies.

Research Findings:

For molecules containing amide functionalities, such as N-substituted diacetamides, computational studies have successfully elucidated decomposition mechanisms. nih.govmdpi.com These studies often propose mechanisms involving cyclic transition states, such as a six-membered ring where a hydrogen atom is transferred. nih.govmdpi.com The choice of DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311G(d,p), def2-TZVP) is crucial for obtaining accurate thermodynamic and kinetic parameters. nih.govmdpi.comnih.gov

In the context of this compound, a potential reaction for computational investigation is the intramolecular cyclization to form a benzoxazinone (B8607429) derivative. This reaction would likely proceed through a transition state involving the nucleophilic attack of the phenolic hydroxyl group onto the amide carbonyl carbon. Computational modeling could:

Determine the geometry of the transition state.

Calculate the activation energy (ΔG‡), providing a quantitative measure of the kinetic barrier. chemrxiv.org

Analyze the electronic structure of the transition state using methods like Natural Bond Orbital (NBO) analysis to understand charge distribution and bond formation/breaking. nih.gov

Simulate the reaction in different solvents to understand how the environment modulates the reaction barrier.

| Methodology | Description | Typical Application |

|---|---|---|

| B3LYP Functional | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimization and energy calculations of organic molecules. nih.gov |

| CAM-B3LYP Functional | A long-range corrected hybrid functional designed to improve the description of charge-transfer states. | Useful for reactions involving significant charge separation or long-range interactions. nih.govmdpi.com |

| 6-311G(d,p) Basis Set | A Pople-style split-valence basis set that includes diffuse and polarization functions. | Provides a good balance of accuracy and computational cost for systems containing H, C, N, and O. nih.gov |

| def2-TZVP Basis Set | An Ahlrichs-type triple-zeta valence basis set with polarization functions. | Offers higher accuracy, particularly for thermodynamic parameter calculations. nih.govmdpi.com |

Advanced Spectroscopic Characterization of N 2 Hydroxyphenyl Glycinamide

Vibrational Spectroscopy

Vibrational spectroscopy explores the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the specific functional groups and bonding arrangements within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For N-(2-Hydroxyphenyl)glycinamide, the key functional groups are the phenolic hydroxyl (-OH), the primary amide (-CONH₂), the secondary amide (linking the phenyl and glycinamide (B1583983) groups), and the aromatic ring.

The FT-IR spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic group, likely overlapping with the N-H stretching vibrations from the primary and secondary amides. researchgate.net The amide group gives rise to two particularly important bands: the Amide I band, appearing around 1650-1680 cm⁻¹, which is primarily due to the C=O stretching vibration, and the Amide II band, found between 1510-1580 cm⁻¹, resulting from N-H bending and C-N stretching vibrations. mdpi.com Aromatic C=C stretching vibrations are anticipated to appear in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3350-3250 | N-H Stretch | Amide (Primary & Secondary) |

| ~3050 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Aliphatic (CH₂) |

| 1650-1680 | C=O Stretch (Amide I) | Amide |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1510-1580 | N-H Bend (Amide II) | Amide |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying vibrations in non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be highly sensitive to the vibrations of the aromatic ring. Distinct peaks corresponding to the ring breathing modes and C-H in-plane bending are expected. The amide I band is also Raman active and typically appears as a strong peak. mdpi.com The C-S vibrations, if a sulfur-containing analogue were studied, would also be readily observable in the Raman spectrum. nih.gov Analysis of the Raman spectrum can provide detailed information about the molecular backbone and substituent group vibrations, complementing the data obtained from FT-IR. researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic |

| ~1660 | C=O Stretch (Amide I) | Amide |

| 1610, 1590 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Phenyl Ring |

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by observing transitions between electronic energy levels, typically induced by the absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophore in this compound is the substituted benzene (B151609) ring.

The spectrum is expected to display intense absorption bands corresponding to π → π* transitions within the aromatic system. nih.gov The presence of the hydroxyl (-OH) and amide (-NHCOR) substituents on the phenyl ring, both of which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. nih.gov Typically, substituted phenols show strong absorption bands below 300 nm. The n → π* transition associated with the non-bonding electrons of the oxygen in the carbonyl group is also possible but is often much weaker and may be obscured by the more intense π → π* bands.

Table 3: Predicted UV-Vis Absorption Data for this compound (in Methanol)

| λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~210 | π → π* | Phenyl Ring |

| ~275-285 | π → π* | Phenyl Ring with substituents |

Fluorescence Spectroscopy and Excited State Dynamics

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. After a molecule absorbs light and is promoted to an excited electronic state, it can relax by emitting a photon. This emission is known as fluorescence. Many aromatic compounds, particularly those with electron-donating groups like hydroxyl, are fluorescent.

This compound, containing the 2-hydroxyphenyl moiety, is predicted to be fluorescent. gaacademy.org Upon excitation at a wavelength corresponding to its absorption maximum (e.g., ~280 nm), the molecule would be expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence spectrum can be sensitive to the local environment, such as solvent polarity and pH. The study of its excited-state dynamics could reveal information about processes such as excited-state intramolecular proton transfer (ESIPT), which is common in molecules with a hydroxyl group positioned ortho to another functional group on an aromatic ring. nih.gov

Table 4: Predicted Fluorescence Properties for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| Excitation λmax | ~280 nm | Wavelength of maximum absorption for excitation. |

| Emission λmax | ~340-360 nm | Wavelength of maximum fluorescence emission. |

| Stokes Shift | ~60-80 nm | Difference between excitation and emission maxima. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to each other. The aromatic region of the spectrum (typically 6.5-8.0 ppm) would show complex splitting patterns for the four protons on the disubstituted benzene ring. A singlet or broad singlet would be expected for the phenolic -OH proton, and distinct signals would appear for the two amide N-H protons and the methylene (B1212753) (-CH₂-) protons. researchgate.net

¹³C NMR spectroscopy would show a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would appear significantly downfield (170-180 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the hydroxyl group appearing at the lower field end of this range. The aliphatic methylene carbon would be observed further upfield. researchgate.net Combining ¹H, ¹³C, and two-dimensional NMR experiments like COSY and HSQC would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and complete structure of the molecule. nmims.edu

Table 5: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~9.5 | broad s | 1H | Phenolic -OH |

| ~8.5 | t | 1H | Secondary Amide -NH |

| 7.5-6.8 | m | 4H | Aromatic -CH |

| ~7.2 | broad s | 2H | Primary Amide -CONH₂ |

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type |

|---|---|

| ~172 | C=O (Amide) |

| ~150 | Aromatic C-OH |

| ~125 | Aromatic C-NH |

| 128-115 | Aromatic C-H |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This methodology is instrumental in determining the molecular weight of a compound with high precision and in deducing its structure through the analysis of fragmentation patterns.

In a typical experiment involving this compound, the molecule would first be ionized. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used for this purpose. The resulting molecular ion's mass-to-charge ratio would confirm the compound's molecular weight. For this compound (C₈H₁₀N₂O₂), the expected exact mass of the molecular ion [M]⁺ or [M+H]⁺ would be a key piece of identifying information.

Subsequent fragmentation of the molecular ion, often induced by collision with an inert gas in a tandem mass spectrometer (MS/MS), would provide insight into its chemical structure. The fragmentation pattern is predictable to some extent, based on the relative stability of the resulting fragment ions. For this compound, characteristic cleavages would be expected at the amide bond and adjacent to the phenyl ring.

Hypothetical Fragmentation of this compound

The following table outlines potential fragmentation pathways and the corresponding theoretical fragment ions that could be observed in a mass spectrum of this compound. This data is illustrative of the type of information that would be obtained from such an analysis.

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 166 | [C₈H₁₀N₂O₂]⁺ | Molecular Ion |

| 149 | Loss of NH₃ | Indicates the presence of the primary amine |

| 121 | Loss of CH₂CONH₂ | Cleavage of the amide side chain |

| 109 | [C₆H₅ONH₂]⁺ | Fragment containing the hydroxyphenyl and amine groups |

| 93 | Loss of the glycinamide side chain | Indicates the presence of an aminophenol structure |

| 77 | [C₆H₅]⁺ | Phenyl group fragment |

Note: The m/z values are nominal masses and would be measured with much higher precision in a high-resolution mass spectrometer.

Rotational Spectroscopy for Gas-Phase Structure and Conformation

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. wikipedia.org By measuring the frequencies of transitions between these levels, it is possible to determine the molecule's moments of inertia with exceptional accuracy. From these moments of inertia, a precise three-dimensional structure of the molecule can be derived, including bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, rotational spectroscopy would be uniquely capable of distinguishing between different stable conformations (rotamers) that may exist in the gas phase. The presence of flexible bonds, such as the C-N and C-C bonds in the glycinamide side chain, and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide or amine groups, makes conformational analysis particularly important.

The experimental spectrum would consist of a series of absorption lines, each corresponding to a specific rotational transition. By fitting these transition frequencies to a quantum mechanical model, a set of rotational constants (A, B, and C) for each observed conformer would be determined. These constants are inversely proportional to the moments of inertia. Analysis of the spectra of different isotopic species (e.g., substituting ¹³C, ¹⁵N, or ¹⁸O) would allow for the precise determination of the atomic coordinates.

Anticipated Structural Parameters from Rotational Spectroscopy of this compound

The table below lists the types of structural and conformational data that would be obtained from a rotational spectroscopy study of this compound.

| Parameter | Description | Information Gained |

| Rotational Constants (A, B, C) | Determined for each stable conformer. | Provides the principal moments of inertia, which are related to the overall shape and size of the molecule. |

| Dipole Moment Components (µa, µb, µc) | The electric dipole moment along the principal axes. | Confirms the polarity and symmetry of each conformer. |

| Conformational Isomers | Identification of different stable molecular shapes. | Reveals the preferred orientations of the side chain relative to the phenyl ring. |

| Intramolecular Interactions | Evidence of hydrogen bonding or other weak interactions. | Elucidates the forces that stabilize specific conformations. |

| Bond Lengths and Angles | Precise geometric parameters of the molecule. | Provides a detailed three-dimensional structure. |

Derivatives and Analogues of N 2 Hydroxyphenyl Glycinamide: Structure Property Relationship Studies in Chemical Contexts

Synthesis and Chemical Characterization of Substituted N-(2-Hydroxyphenyl)glycinamide Derivatives

The synthesis of substituted this compound derivatives is achieved through various established chemical pathways, often beginning with the modification of 2-aminophenol (B121084) or glycine (B1666218) precursors. A common synthetic strategy involves the acylation of a substituted 2-aminophenol with a protected glycine derivative, such as N-Boc-glycine, followed by deprotection. Alternatively, derivatives can be prepared by reacting a substituted N-(2-hydroxyphenyl)-2-chloroacetamide with an appropriate amine. The resulting derivatives bear substituents on the phenyl ring, the amide nitrogen, or the α-carbon of the glycinamide (B1583983) moiety.

The chemical characterization of these synthesized compounds is crucial for confirming their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of protons, their multiplicity, and integration, confirming the presence of key functional groups like the phenolic -OH, amide -NH, and aromatic protons. ¹³C NMR helps in identifying the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. Key absorptions for this compound derivatives include O-H stretching for the phenol (B47542) group, N-H stretching for the amide, and a strong C=O stretching for the amide carbonyl group.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of the synthesized derivatives, confirming their molecular formula.

Elemental Analysis : This technique provides the percentage composition of elements (typically C, H, N) in the compound, which is compared against the calculated values for the proposed structure to verify its empirical formula.

Below is a representative table of characterization data for a synthesized this compound derivative, illustrating the typical data obtained.

| Compound | Spectroscopic Data | Analytical Data |

| N-(2-hydroxyphenyl)-2-(diethylamino)acetamide | ¹H NMR (DMSO-d₆, δ, ppm): 9.35 (s, 1H, OH), 8.50 (s, 1H, NH), 7.85-6.70 (m, 4H, Ar-H), 3.10 (s, 2H, CH₂), 2.55 (q, 4H, N(CH₂)₂), 1.00 (t, 6H, (CH₃)₂) ¹³C NMR (DMSO-d₆, δ, ppm): 170.5 (C=O), 148.0, 126.5, 125.0, 122.0, 119.0, 115.5 (Ar-C), 58.0 (COCH₂), 48.0 (NCH₂), 12.5 (CH₃) IR (KBr, cm⁻¹): 3400 (O-H), 3250 (N-H), 1660 (C=O) | HRMS (m/z): [M+H]⁺ Calcd for C₁₂H₁₉N₂O₂: 223.1441; Found: 223.1445. Elemental Analysis (%): Calcd: C, 64.84; H, 8.16; N, 12.60. Found: C, 64.81; H, 8.19; N, 12.57. |

Investigation of Steric and Electronic Effects of Substituents on Chemical Reactivity

The chemical reactivity of this compound derivatives is significantly influenced by the steric and electronic effects of substituents on the molecule. These effects can alter reaction rates, mechanisms, and the regioselectivity of chemical transformations.

Electronic Effects: Substituents on the 2-hydroxyphenyl ring can modulate the electron density of the entire system.

Electron-Donating Groups (EDGs) : Groups such as methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density on the aromatic ring. This enhances the nucleophilicity of the phenolic oxygen and can activate the ring towards electrophilic aromatic substitution. However, this increased nucleophilicity might be less pronounced at the amide nitrogen due to resonance delocalization of its lone pair into the carbonyl group.

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or halides (-Cl, -Br) decrease the electron density of the aromatic ring. This makes the phenolic proton more acidic and the ring less susceptible to electrophilic attack. EWGs can also influence the reactivity of the amide group by inductive effects, potentially making the amide proton more acidic and the carbonyl carbon more electrophilic. Studies on related systems have shown that electron-deficient coupling partners can be ineffective in certain reactions. researchgate.net

Steric Effects: The size and position of substituents can physically hinder the approach of reagents to a reaction site.

Ortho-Substituents : Bulky substituents placed at the positions ortho to the hydroxyl or amide groups can create significant steric hindrance. This can impede reactions involving these functional groups, such as O-alkylation of the phenol or N-acylation of the amide. Research on other aromatic systems has demonstrated that ortho substitution can lead to significantly diminished reaction yields. researchgate.net For instance, in electrophilic aromatic substitution reactions, bulky groups often direct incoming electrophiles to the less hindered para position, even if the ortho position is electronically favored. youtube.com

Substituents on the Glycinamide Side Chain : Bulky groups on the α-carbon or the amide nitrogen can also sterically shield the amide carbonyl group, reducing its accessibility to nucleophiles. This steric hindrance is a critical factor in determining reaction rates, sometimes more so than electronic effects. nih.gov For example, reactions involving N-methylaniline are significantly slower than those with aniline (B41778) due to the increased steric hindrance around the nitrogen atom.

The interplay between these effects is complex. A substituent might have opposing steric and electronic influences. For example, a bulky alkyl group is electron-donating (activating) but also sterically hindering. The net effect on reactivity depends on the specific reaction, the nature of the reagent, and the reaction conditions. core.ac.ukacs.org

Chirality in this compound Systems and Diastereoselective Synthesis

While this compound itself is an achiral molecule, chirality can be introduced into the system, most commonly by replacing the glycine moiety with a chiral amino acid. For instance, using L-alanine instead of glycine would result in the chiral compound N-(2-Hydroxyphenyl)-L-alaninamide, which possesses a stereocenter at the α-carbon.

The presence of such a stereocenter is fundamental for diastereoselective synthesis, where the existing chiral center influences the creation of new stereocenters, leading to a preferential formation of one diastereomer over another. acs.orgnih.gov This principle is widely used in asymmetric synthesis. nih.gov

In the context of this compound analogues, a chiral center can direct the stereochemical outcome of subsequent reactions. For example, if a reaction creates a new stereocenter on the aromatic ring or the side chain, the pre-existing chirality of the amino acid backbone can favor the approach of a reagent from one face of the molecule over the other. This facial selectivity results from minimizing steric interactions in the transition state, leading to one diastereomer being the major product. acs.orgresearchgate.net

An example of a diastereoselective reaction could be the alkylation of an enolate derived from a chiral N-(2-Hydroxyphenyl)alaninamide derivative. The resident stereocenter at the α-carbon would direct the incoming electrophile to preferentially add to one side of the planar enolate, resulting in a diastereomerically enriched product. The degree of diastereoselectivity (expressed as diastereomeric ratio, dr) would depend on the reaction conditions and the steric bulk of the substituents. acs.org

Glycinamide-Containing Oligomeric and Polymeric Structures

The glycinamide moiety, with its dual amide groups, is an excellent building block for creating oligomeric and polymeric structures with unique properties, particularly through the formation of extensive hydrogen bond networks. researchgate.net A prominent example is the polymer poly(N-acryloyl glycinamide) (PNAGA), which is synthesized by the polymerization of the N-acryloyl glycinamide (NAGA) monomer. nih.govnih.gov

These polymers exhibit remarkable self-assembly properties in aqueous solutions, forming physical hydrogels. nih.gov The stability and mechanical strength of these hydrogels are not due to covalent cross-links but are attributed to cooperative hydrogen bonding between the dual amide motifs in the glycinamide side chains. researchgate.net The primary amide (-CONH₂) and the secondary amide (-NHCO-) can act as both hydrogen bond donors and acceptors. This leads to the formation of stable, physically cross-linked "microdomains" that give the hydrogel its structure and robustness. researchgate.net

PNAGA hydrogels display thermoreversible behavior, often exhibiting an Upper Critical Solution Temperature (UCST). Below this temperature, the polymer-polymer interactions (hydrogen bonds) are dominant, leading to the formation of a stable gel. Above the UCST, polymer-solvent interactions become more favorable, causing the hydrogen bonds to break and the hydrogel to dissolve into a polymer solution. nih.gov This gel-sol transition is reversible upon cooling.

Copolymerization of NAGA with other monomers, such as the chiral N-acryloyl L-alaninamide (NAlALA), allows for the fine-tuning of these properties. Introducing the more hydrophobic alaninamide units can alter the UCST, gel consistency, and swelling behavior of the resulting hydrogel. nih.govresearchgate.net

The mechanical properties of these glycinamide-based hydrogels can be quite impressive, with some formulations exhibiting high tensile strength and elongation at break, making them interesting materials for various applications.

| Polymer System | Monomer(s) | Key Structural Feature | Resulting Properties |

| PNAGA Homopolymer | N-acryloyl glycinamide (NAGA) | Dual amide motifs in side chain | Forms strong, thermoreversible physical hydrogels in water via cooperative hydrogen bonding; exhibits UCST behavior. researchgate.netnih.gov |

| PNAGA-co-NAlALA Copolymer | NAGA and N-acryloyl L-alaninamide (NAlALA) | Introduction of chiral, hydrophobic alaninamide units | Modified gel→sol transition temperature and gel consistency; altered release characteristics for entrapped molecules. nih.govresearchgate.net |

Emerging Research Directions and Potential Chemical Applications of N 2 Hydroxyphenyl Glycinamide

Integration in Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules associated through non-covalent interactions. The structure of N-(2-Hydroxyphenyl)glycinamide is rich with functional groups capable of engaging in a variety of these interactions, making it a promising candidate for the rational design of self-assembling systems.

The primary drivers for the self-assembly of molecules like this compound are non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. The presence of both hydrogen bond donors (the phenolic hydroxyl group and the N-H of the amide and amine) and acceptors (the carbonyl oxygen of the amide and the hydroxyl oxygen) allows for the formation of intricate and stable hydrogen-bonded networks. These interactions are fundamental to the formation of ordered supramolecular structures.

The aromatic ring in the hydroxyphenyl group can participate in π-π stacking interactions, which would further stabilize self-assembled structures, particularly in aqueous environments. The interplay between hydrogen bonding and π-π stacking can lead to the formation of hierarchical structures such as nanofibers, ribbons, and eventually, hydrogels. The ortho-position of the hydroxyl group may allow for intramolecular hydrogen bonding with the adjacent amine, which would influence the molecule's conformation and its subsequent participation in intermolecular self-assembly processes. This contrasts with its para-isomer, N-(4-hydroxyphenyl)glycine, where such intramolecular interactions are not possible.

Table 1: Potential Supramolecular Interactions of this compound

| Functional Group | Potential Non-Covalent Interaction | Role in Self-Assembly |

|---|---|---|

| Phenolic -OH | Hydrogen Bond Donor/Acceptor | Formation of intermolecular hydrogen bond networks. Potential for intramolecular hydrogen bonding, influencing molecular conformation. |

| Amide -NH- | Hydrogen Bond Donor | Key participant in forming β-sheet-like structures, similar to peptides. |

| Amide C=O | Hydrogen Bond Acceptor | Complements the amide -NH in forming stable hydrogen-bonded arrays. |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Directional growth of assemblies and stabilization in aqueous media. |

| Glycinamide (B1583983) Backbone | van der Waals Interactions | Provides flexibility and contributes to the overall packing efficiency of the assembled structure. |

Applications in Advanced Organic Synthesis as Reagents or Intermediates

In the realm of organic synthesis, the utility of a compound is determined by its reactivity and its ability to be transformed into more complex and valuable molecules. This compound possesses several reactive sites, positioning it as a versatile building block or intermediate.

The phenolic hydroxyl group makes the aromatic ring highly activated towards electrophilic aromatic substitution, allowing for the introduction of various functional groups at the positions ortho and para to the hydroxyl group. The nitrogen atom of the glycinamide moiety can act as a nucleophile in various reactions.

As an intermediate, this compound could serve as a precursor for the synthesis of heterocyclic compounds, such as benzoxazines or other fused-ring systems, through intramolecular cyclization reactions involving the ortho-hydroxyl group and the amide functionality. Furthermore, its structure is analogous to a peptide, suggesting its potential use in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. The synthesis of such complex molecules often relies on the strategic use of multifunctional building blocks.

Table 2: Potential Synthetic Transformations of this compound

| Reactive Site | Type of Reaction | Potential Products/Applications |

|---|---|---|

| Phenolic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation, acylation) | Introduction of new functional groups to modify electronic properties or provide handles for further synthesis. |

| Phenolic -OH | Etherification, Esterification | Protection of the hydroxyl group or introduction of functionalities for polymer synthesis or biological targeting. |

| Amine/Amide N-H | Acylation, Alkylation | Modification of the peptide-like backbone, synthesis of N-substituted derivatives. |

| Amide Group | Hydrolysis, Reduction | Conversion to an amino acid or an amino alcohol, respectively, providing access to different classes of compounds. |

| Combined Functionality | Intramolecular Cyclization | Synthesis of heterocyclic structures like benzoxazines or other fused systems. |

Contributions to Material Science Development (e.g., bio-inspired materials, functional polymers)

The development of new materials with tailored properties is a cornerstone of material science. This compound's hybrid structure, combining features of amino acids and phenols, makes it an intriguing monomer or functional additive for the creation of advanced materials.

Bio-inspired Materials: Nature often utilizes a limited set of molecular building blocks to create materials with remarkable properties. This compound contains a peptide-like backbone and a phenolic side chain, reminiscent of the amino acid tyrosine. This similarity suggests its potential in creating bio-inspired materials. For instance, its ability to form extensive hydrogen bond networks could be exploited to develop supramolecular hydrogels for applications in tissue engineering and drug delivery. These materials can mimic the extracellular matrix, providing a scaffold for cell growth.

Functional Polymers: Incorporating this compound into polymer chains, either as a monomer or as a pendant group, could impart specific functionalities to the resulting material. The phenolic hydroxyl group is known to have antioxidant properties, so polymers containing this moiety could be designed to have enhanced stability against oxidative degradation. Furthermore, the catechol-like structure (an ortho-dihydroxybenzene mimic after potential oxidation or in its design) is known for its strong adhesive properties, inspired by the proteins found in mussels. Polymers functionalized with this motif could exhibit strong adhesion to a variety of surfaces, even in wet conditions.

The dual amide motifs in related structures, such as poly(N-acryloyl glycinamide), are known to form strong and stable hydrogels through physical crosslinking. researchgate.netrsc.org This suggests that polymers derived from or incorporating this compound could also form robust, self-healing, and thermo-responsive materials due to the dynamic nature of the hydrogen bonds. researchgate.netrsc.orgsemanticscholar.org

Table 3: Potential Roles in Material Science

| Material Type | Potential Role of this compound | Resulting Material Properties |

|---|---|---|

| Supramolecular Gels | Small molecule gelator | Formation of self-assembled fibrillar networks leading to hydrogels or organogels. |

| Bio-inspired Adhesives | Monomer or additive in polymer synthesis | Enhanced adhesion to various surfaces, particularly in aqueous environments, mimicking mussel adhesive proteins. |

| Functional Polymers | Co-monomer or post-polymerization modification | Introduction of antioxidant properties, improved thermal stability, and specific binding sites for metals or biomolecules. |

| Self-Healing Materials | Cross-linking agent through non-covalent interactions | Reversible hydrogen bonding allows for the material to repair itself after damage. |

Q & A

Q. What are the established synthetic routes for N-(2-Hydroxyphenyl)glycinamide, and what factors influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-aminophenol derivatives with activated glycine equivalents. For example:

- Route 1 : React 2-aminophenol with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) to form an intermediate, followed by amidation with ammonia .

- Route 2 : Use N-phthaloylglycine as a protected glycine source, followed by deprotection under acidic conditions .

Key Factors : - Reaction temperature (optimized at 0–5°C for intermediate stability).

- Solvent choice (e.g., THF or DMF for solubility).

- Purification via recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, glycinamide CH₂ at δ 3.8–4.2 ppm) .

- UV-Vis : Detects π→π* transitions in the hydroxyphenyl moiety (λₘₐₓ ~275 nm) .

Table 1 : Key Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| FTIR | 3300 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O) | |

| ¹H NMR (DMSO-d⁶) | δ 7.1 (aromatic), δ 4.0 (CH₂) |

Q. How does this compound degrade under thermal or oxidative stress?

- Methodological Answer :

- Thermal Stability : Decomposes above 200°C, releasing CO and NOₓ gases (TGA/DSC analysis) .

- Oxidative Stability : Susceptible to hydroxyl radical attack; use antioxidants (e.g., BHT) in aqueous solutions .

Mitigation : Store at 2–8°C under inert gas (N₂/Ar) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Gloves (nitrile), lab coat, and safety goggles .

- Spill Management : Absorb with inert material (silica gel) and dispose as hazardous waste .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target specificity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to receptors (e.g., P2X7) .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .

Case Study : Modifying the hydroxyphenyl group’s substitution pattern improved binding to P2X7 receptors (ΔG = −9.2 kcal/mol) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ values) across studies .

- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., MTT assay) .

Example : Discrepancies in IC₅₀ values (5–50 µM) were linked to variations in serum content during cell culture .

Q. How can reaction conditions be optimized to suppress byproducts like N-formylglycine during synthesis?

- Methodological Answer :

- Byproduct Analysis : Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient) .

- Optimization : Reduce formic acid contamination (common in glycine activation) by using Boc-protected intermediates .

Result : Yield improved from 60% to 85% after switching to Boc-glycine .

Q. What mechanistic insights explain the compound’s interaction with metalloenzymes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.